3-Acetyl-1-ethenylpyrrole
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Overview
Description
3-Acetyl-1-ethenylpyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with acetyl and ethenyl groups. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. The presence of the acetyl and ethenyl groups in this compound imparts unique chemical properties and reactivity, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-ethenylpyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . Another method includes the condensation of acetylacetone with ethenylamine under acidic conditions, followed by cyclization to form the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron (III) chloride or copper complexes are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-1-ethenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to an alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, sulfonyl chlorides, and alkyl halides are frequently used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols or alkanes, and various substituted pyrroles depending on the reagents and conditions used .
Scientific Research Applications
3-Acetyl-1-ethenylpyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetyl-1-ethenylpyrrole involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
3-Acetylpyrrole: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Vinyl-2-pyrrolidinone: Contains a vinyl group but differs in the ring structure, leading to distinct chemical properties.
2-Acetylfuran: Similar in having an acetyl group but differs in the heterocyclic ring, affecting its reactivity and uses.
Uniqueness: 3-Acetyl-1-ethenylpyrrole is unique due to the combination of acetyl and ethenyl groups on the pyrrole ring, which imparts specific reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-(1-ethenylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H9NO/c1-3-9-5-4-8(6-9)7(2)10/h3-6H,1H2,2H3 |
InChI Key |
NJLIQQMUHAKJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=C1)C=C |
Origin of Product |
United States |
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